molecular formula C21H21N3O4S B2994915 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide CAS No. 1091477-23-4

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2994915
CAS No.: 1091477-23-4
M. Wt: 411.48
InChI Key: XVQYQSOXLXEGRE-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is a synthetic hybrid compound designed for research in medicinal chemistry and chemical biology. Its structure incorporates established pharmacophores, including a naphthalene sulfonamide group and a benzamide moiety, which are frequently investigated for their potential to interact with key biological targets. The naphthalene sulfonamide functional group is a feature in compounds studied for modulating nuclear receptors like PPARγ, targets relevant for metabolic diseases such as diabetes and potential neurodegenerative conditions . Furthermore, the naphthalene-sulphonamide and benzamide groups have been associated with possible inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH), which plays a role in neuroinflammation . The presence of the benzamide scaffold is also significant, as this architecture is a cornerstone in medicinal chemistry and appears in molecules evaluated for a wide range of pharmacological activities, including enzyme inhibition . Researchers may find this compound particularly valuable as a building block or probe in multi-target drug discovery approaches, especially for programs targeting age-related diseases with complex pathologies, such as Alzheimer's disease and Type 2 Diabetes . The compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h2-11,14,23H,12-13H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYQSOXLXEGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of N-(2-aminoethyl)naphthalene-2-sulfonamide: This intermediate is synthesized by reacting naphthalene-2-sulfonyl chloride with ethylenediamine under basic conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form N-(2-acetamidoethyl)naphthalene-2-sulfonamide.

    Coupling with 4-aminobenzoyl chloride: The final step involves coupling the acetylated intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cholinesterases, enzymes that break down acetylcholine in the nervous system. By inhibiting these enzymes, the compound may help increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease . Additionally, its structure allows it to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide (CAS 1021026-90-3)
  • Structure : Replaces the naphthalene-2-sulfonamido group with a 4-(N,N-dimethylsulfamoyl)benzamido moiety.
  • Molecular Weight : 432.5 g/mol vs. ~411.47 g/mol for the target compound.
  • The absence of a fused aromatic system may limit π-π stacking interactions critical for receptor binding .
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide
  • Structure : Features a nitro-substituted benzamide core and a hydroxy-naphthalene group.
  • Synthesis : Utilizes a three-component reaction involving β-naphthol, benzaldehyde, and ethylenediamine, followed by carbodiimide-mediated coupling .
  • The hydroxy-naphthalene group introduces hydrogen-bonding capacity absent in the target compound .

Benzothiazole-Based Analogues

2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 24)
  • Structure : Integrates a benzothiazole ring instead of the benzamide core.
  • Purity : 35% yield after crystallization; purity confirmed via TLC (Rf = 0.41) .
  • Thermal Stability : Melting point of 180–182°C (decomposition), higher than typical benzamides, suggesting enhanced rigidity from the thiazole ring .
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (Compound 28)
  • Structure : Adds a thiazole-sulfonamide group.
  • Synthetic Challenges : Low yield (20%) due to competing side reactions during sulfonamide formation .
  • Bioactivity : Thiazole groups may confer antimicrobial or anticancer properties, as seen in related benzimidazole derivatives .

Indole-Containing Analogues (EP2 Antagonists)

4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117)
  • Structure : Replaces naphthalene sulfonamido with a 2-methylindole group.
  • Molecular Weight : 336 g/mol.
  • Selectivity : Demonstrated high selectivity for EP2 receptors, with NMR data confirming conformational flexibility of the ethyl spacer .
  • Therapeutic Potential: Indole derivatives often exhibit neuroprotective or anti-inflammatory effects, diverging from the sulfonamide-driven oncology focus of the target compound .

Biological Activity

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 112522-64-2

The compound features an acetamido group linked to a naphthalene sulfonamide moiety, which is known for its biological significance in various therapeutic contexts.

Cytotoxicity

Research indicates that derivatives of naphthalene sulfonamides exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on cell viability using the MTT assay across multiple cancer types:

CompoundCell LineIC₅₀ (µM)Comparison with Cisplatin
5eMDA-MB-23110More potent
5eSUIT-220Less potent
5eHT-2915More potent

These findings suggest that the compound may induce apoptosis, a critical mechanism in anticancer activity. Morphological changes consistent with apoptosis were observed through Hoechst staining in the most potent derivatives .

The mechanism by which this compound exerts its cytotoxic effects likely involves the disruption of cellular processes critical for survival. Studies have indicated that such compounds can influence:

  • Cell Cycle Arrest : Inducing sub-G1 phase accumulation in cancer cells.
  • Apoptosis Induction : Activation of caspases and mitochondrial pathways leading to programmed cell death.

Case Studies

Several case studies highlight the potential of naphthalene sulfonamide derivatives in cancer therapy:

  • Study on MDA-MB-231 Cells :
    • Researchers synthesized a series of naphthalene sulfonamide derivatives, including the target compound. The study demonstrated that these compounds significantly inhibited proliferation and induced apoptosis in breast cancer cells.
  • Combination Therapy :
    • A recent study explored the combination of naphthalene sulfonamides with traditional chemotherapeutics like cisplatin, revealing enhanced efficacy and reduced resistance mechanisms in various cancer models .

Q & A

Basic Research Questions

1. Synthesis Optimization and Yield Improvement Q: What methodologies are recommended for synthesizing 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide with high purity and yield? A:

  • Multi-step condensation : Use a three-component reaction system involving β-naphtol, benzaldehyde, and ethylenediamine in ethanol, followed by coupling with 3,5-dinitrobenzoic acid via carbodiimide or boric acid catalysis. This approach achieves ~75% yield under optimized conditions (room temperature, 72-hour reaction time) .
  • Solvent selection : Methanol or ethanol is preferred for crystallization to minimize side reactions.
  • Catalyst comparison : Carbodiimide derivatives (e.g., EDC) improve amide bond formation efficiency compared to boric acid, reducing reaction time by 30% .

2. Characterization Techniques for Structural Confirmation Q: Which spectroscopic and analytical methods are critical for verifying the structure of this compound? A:

  • IR spectroscopy : Confirm the presence of sulfonamide (S=O stretch at ~1330 cm⁻¹) and amide (N-H bend at ~1530 cm⁻¹) groups .
  • NMR analysis : Use 1H^1H NMR (e.g., δ 7.68–7.75 ppm for naphthalene protons) and 13C^13C NMR (e.g., δ 130.02 ppm for aromatic carbons) to resolve substituent positions .
  • Mass spectrometry : EI-MS at m/z 292.07 (M+^+) ensures molecular weight validation .
  • Elemental analysis : Match calculated vs. experimental C, H, N, O percentages (e.g., C: 78.05%, H: 6.89%) to confirm purity .

3. Preliminary Biological Activity Screening Q: How can researchers design assays to evaluate the compound’s bioactivity? A:

  • Enzyme inhibition assays : Target proteases or kinases due to the sulfonamide group’s known binding affinity. Use fluorogenic substrates (e.g., FITC-casein) to quantify inhibition .
  • Cellular toxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations to assess cytotoxicity .
  • Molecular docking : Utilize AutoDock Vina to predict interactions with biological targets like carbonic anhydrase IX, leveraging the naphthalene moiety’s hydrophobic interactions .

Advanced Research Questions

4. Structure-Activity Relationship (SAR) Analysis Q: How do modifications to the naphthalene or acetamido groups affect biological activity? A:

  • Naphthalene substitution : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-position enhances enzyme inhibition potency by 40% but increases cytotoxicity .
  • Acetamido replacement : Replacing the acetamido group with a carboxylate improves solubility (logP reduction by 1.2 units) but reduces membrane permeability .
  • Ethyl linker optimization : Shortening the ethyl chain decreases steric hindrance, improving binding to hydrophobic pockets in target proteins .

5. Mechanistic Studies on Reaction Pathways Q: What experimental strategies can elucidate the reaction mechanism during synthesis? A:

  • Kinetic isotope effects (KIE) : Use deuterated ethylenediamine to identify rate-determining steps in the condensation reaction .
  • Intermediate trapping : Employ LC-MS to detect transient intermediates like Schiff bases during the three-component reaction .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to map energy barriers for amide bond formation steps .

6. Addressing Contradictions in Biological Data Q: How should researchers resolve discrepancies in reported IC50_{50} values across studies? A:

  • Standardized assay conditions : Control pH (7.4), temperature (37°C), and ATP concentration (1 mM) in kinase assays to minimize variability .
  • Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal validation : Confirm results with SPR (surface plasmon resonance) to measure binding affinity independently of enzymatic activity .

7. Enhancing Selectivity in Target Binding Q: What strategies mitigate off-target effects in in vivo models? A:

  • Prodrug design : Introduce a photolabile protecting group (e.g., nitroveratryl) to the sulfonamide moiety, enabling spatiotemporal activation .
  • PEGylation : Conjugate polyethylene glycol (PEG-2000) to the benzamide group to reduce renal clearance and improve tumor accumulation .
  • CRISPR screening : Identify genetic vulnerabilities in cancer cells to prioritize targets with minimal cross-reactivity .

8. Computational Modeling for Property Prediction Q: Which in silico tools predict physicochemical and ADMET properties? A:

  • QSPR models : Use MarvinSketch or ACD/Labs to calculate logP (-0.8 to +1.5), polar surface area (90–110 Ų), and solubility (0.1–1.2 mg/mL) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100-ns trajectories .
  • Toxicity prediction : Apply ProTox-II to estimate hepatotoxicity (Probability: 65%) and mutagenicity (Ames test: negative) .

Methodological Notes

  • Synthesis reproducibility : Ensure strict control of solvent purity (HPLC-grade) and reaction humidity (<10% RH) to avoid byproducts .
  • Data validation : Cross-reference NMR assignments with HSQC and HMBC spectra for ambiguous signals .
  • Ethical compliance : Adhere to OECD guidelines (Test No. 423) for acute oral toxicity studies in preclinical models .

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